molecular formula C16H8ClF3N2O3 B2789715 1H-isochromene-1,3,4-trione 4-{N-[4-chloro-3-(trifluoromethyl)phenyl]hydrazone} CAS No. 339100-72-0

1H-isochromene-1,3,4-trione 4-{N-[4-chloro-3-(trifluoromethyl)phenyl]hydrazone}

Cat. No.: B2789715
CAS No.: 339100-72-0
M. Wt: 368.7
InChI Key: TXCRVEXDNMZZCT-LPYMAVHISA-N
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Description

This compound belongs to the hydrazone class, featuring a 1H-isochromene-1,3,4-trione core linked to a substituted phenylhydrazine moiety. The phenyl group is substituted with a chlorine atom at the para-position and a trifluoromethyl (-CF₃) group at the meta-position. This combination of electron-withdrawing groups (Cl and CF₃) enhances lipophilicity and may influence biological activity, stability, and crystallinity .

Properties

IUPAC Name

4-[[4-chloro-3-(trifluoromethyl)phenyl]diazenyl]-1-hydroxyisochromen-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClF3N2O3/c17-12-6-5-8(7-11(12)16(18,19)20)21-22-13-9-3-1-2-4-10(9)14(23)25-15(13)24/h1-7,23H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQSRNCNAOFEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)OC(=C2C=C1)O)N=NC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1H-isochromene-1,3,4-trione derivatives have attracted considerable attention in medicinal chemistry due to their diverse biological activities. The compound 1H-isochromene-1,3,4-trione 4-{N-[4-chloro-3-(trifluoromethyl)phenyl]hydrazone} is a novel hydrazone derivative that combines the structural features of isochromenes and hydrazones, potentially leading to unique pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its antioxidant, anti-inflammatory, and antiplatelet effects.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H12ClF3N3O3\text{C}_{15}\text{H}_{12}\text{ClF}_{3}\text{N}_{3}\text{O}_{3}

This structure comprises an isochromene core with a hydrazone linkage to a chlorinated trifluoromethyl phenyl group. The presence of electron-withdrawing groups like trifluoromethyl is expected to enhance its reactivity and biological activity.

Antioxidant Activity

Recent studies have demonstrated that compounds with similar isochromene structures exhibit significant antioxidant properties. For instance, a series of 3-phenyl-1H-isochromen-1-one analogues showed antioxidant activities that were 7 to 16 times more potent than ascorbic acid in DPPH assays . The potential mechanism involves the donation of hydrogen atoms or electrons to neutralize free radicals.

Anti-inflammatory Activity

Isochromenes are known for their anti-inflammatory properties. The hydrazone derivative has been hypothesized to inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2. In vitro studies indicated that derivatives of isochromenes can significantly reduce the production of inflammatory mediators in activated macrophages .

Antiplatelet Activity

The antiplatelet activity of isochromene derivatives has been well-documented. In particular, the compound's ability to inhibit arachidonic acid-induced platelet aggregation was highlighted in recent research, where certain analogues exhibited up to 7-fold greater activity compared to aspirin . This suggests that the compound may serve as a potential therapeutic agent for cardiovascular diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Substituents on the phenyl ring and modifications on the isochromene core significantly influence the biological properties. For instance:

Substituent Effect on Activity
TrifluoromethylIncreases lipophilicity and reactivity
ChlorineEnhances binding affinity
Hydroxyl groupsImproves antioxidant capacity

Case Studies

  • Antioxidant Evaluation : A study synthesized various 3-phenyl-1H-isochromen-1-one analogues and evaluated their antioxidant activities using DPPH and ABTS assays. The results indicated that specific substitutions significantly enhanced their radical scavenging capabilities .
  • Anti-inflammatory Mechanism : Research on related compounds demonstrated their ability to inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory cytokines. This mechanism was confirmed through in vitro assays using human cell lines .
  • Antiplatelet Studies : In vivo studies have shown that certain isochromene derivatives can effectively reduce thrombus formation in animal models, suggesting their potential application in preventing cardiovascular events .

Scientific Research Applications

Antioxidant Properties

Research has indicated that compounds structurally related to 1H-isochromene-1,3,4-triones exhibit potent antioxidant activities. A study synthesized various analogues of 3-phenyl-1H-isochromen-1-one and evaluated their antioxidant efficacy using the DPPH assay. The results showed that several analogues had antioxidant activities significantly higher than ascorbic acid, indicating their potential as effective antioxidants in therapeutic applications .

Antiplatelet Activity

The antiplatelet activity of 1H-isochromene derivatives is another area of interest. In vitro studies have demonstrated that certain analogues can inhibit arachidonic acid-induced platelet aggregation more effectively than aspirin. This suggests that these compounds could be developed as alternative antiplatelet agents for cardiovascular disease management .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. The SAR studies conducted on various 3-phenyl-1H-isochromen-1-one derivatives revealed that specific substitutions on the phenyl ring significantly influenced their antioxidant and antiplatelet activities. For instance, modifications such as halogenation and functional group variations were found to enhance the potency of these compounds .

Case Study 1: Antioxidant Efficacy

A systematic study evaluated a series of 3-phenyl-1H-isochromen-1-one analogues for their antioxidant properties. Five compounds were identified with antioxidant activities ranging from 7-fold to 16-fold greater than ascorbic acid in DPPH assays. These findings underscore the potential of these compounds in formulations aimed at oxidative stress-related conditions .

Case Study 2: Antiplatelet Activity

Another investigation focused on the antiplatelet effects of synthesized hydrazone derivatives. The study reported that several derivatives exhibited remarkable inhibition of platelet aggregation induced by arachidonic acid, outperforming traditional antiplatelet drugs like aspirin by up to seven times in certain instances . This highlights their potential use in developing new therapeutic agents for preventing thrombotic events.

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl group in the target compound increases molecular weight significantly compared to mono- and dichloro analogs, contributing to enhanced lipophilicity .
2.4 Physical and Crystallographic Properties
  • Dichloro analogs may exhibit intermediate solubility profiles .
  • Analogous hydrazones likely form hydrogen-bonded networks via carbonyl and NH groups, influencing melting points and crystal packing .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1H-isochromene-1,3,4-trione 4-{N-[4-chloro-3-(trifluoromethyl)phenyl]hydrazone}, and how can its purity be validated?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the isochromene trione core, followed by hydrazone linkage with 4-chloro-3-(trifluoromethyl)phenylhydrazine. Key steps include using phenyl isocyanate or isothiocyanate derivatives for cyclization (e.g., triazole or thiazole ring formation). Purity validation employs high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), while structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) .

Q. How can structural characterization techniques resolve ambiguities in the compound’s stereochemistry or regiochemistry?

  • Methodology : X-ray crystallography is definitive for resolving spatial arrangements, particularly for hydrazone configurations. For dynamic systems, variable-temperature NMR can distinguish between tautomeric forms. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for the trione moiety), while 2D NMR techniques (COSY, NOESY) map proton-proton correlations .

Q. What solvent systems and reaction conditions minimize side reactions during synthesis?

  • Methodology : Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance solubility of intermediates, while controlled temperatures (0–25°C) prevent decomposition of trifluoromethyl groups. Catalytic bases (e.g., triethylamine) facilitate hydrazone bond formation. Solvent effects on reaction kinetics can be modeled using density functional theory (DFT) to predict optimal conditions .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s role in enzyme inhibition or receptor modulation?

  • Methodology : Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to target proteins (e.g., kinases or cytochrome P450 enzymes). In vitro assays (e.g., fluorescence-based enzymatic inhibition) quantify IC₅₀ values. Isotopic labeling (e.g., ¹⁸O in the trione moiety) tracks metabolic pathways via MS .

Q. What strategies address contradictions in biological activity data across different assay systems?

  • Methodology : Triangulate data using orthogonal assays (e.g., cell-free vs. cell-based assays). Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Statistical meta-analysis identifies outliers, while molecular dynamics simulations explain conformational flexibility influencing activity .

Q. How do solvent polarity and substituent effects influence the compound’s reactivity in click chemistry or cross-coupling reactions?

  • Methodology : Solvatochromic analysis (UV-Vis spectroscopy) correlates solvent polarity with electronic transitions. Substituent effects are quantified via Hammett σ constants. Computational studies (DFT) model transition states for reactions like Suzuki-Miyaura coupling, optimizing electron-withdrawing groups (e.g., trifluoromethyl) for enhanced reactivity .

Q. What computational tools predict the compound’s pharmacokinetic properties or toxicity?

  • Methodology : ADMET prediction software (e.g., SwissADME, ProTox-II) estimates bioavailability, blood-brain barrier penetration, and hepatotoxicity. Quantum mechanical/molecular mechanical (QM/MM) simulations model metabolic oxidation by cytochrome P450 enzymes. Fragment-based drug design (FBDD) identifies structural analogs with improved safety profiles .

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